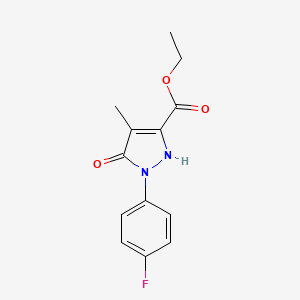![molecular formula C15H13FN2 B11775207 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 20100-23-6](/img/structure/B11775207.png)
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol es un compuesto heterocíclico que pertenece a la clase de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol típicamente implica la condensación de un aldehído aromático, como el 4-fluorobenzaldehído, con una amina adecuada y una dicetona. Un método común implica el uso de acetato de amonio como fuente de nitrógeno y un catalizador como el yoduro de cobre(I) (CuI) para facilitar la reacción . La reacción se lleva a cabo bajo condiciones de reflujo en etanol, produciendo el producto deseado con buena eficiencia.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de irradiación de microondas y condiciones sin disolvente puede mejorar aún más la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados de benzimidazol con cadenas laterales oxidadas.
Reducción: Formación de derivados de benzimidazol reducidos.
Sustitución: Formación de derivados de benzimidazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se ha investigado su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Además, puede interactuar con receptores en el sistema nervioso central, exhibiendo propiedades ansiolíticas o sedantes .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Fluorofenil)imidazol-5-onas: Conocidas por sus propiedades anticancerígenas contra líneas celulares de cáncer de mama.
Fluoroimidazoles: Exhiben una actividad biológica significativa y se utilizan en diversas aplicaciones medicinales.
Unicidad
2-(4-Fluorofenil)-5,6-dimetil-1H-benzo[d]imidazol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de grupos fluorofenilo y dimetil mejora su estabilidad y reactividad, convirtiéndolo en un compuesto valioso en aplicaciones de investigación e industriales.
Propiedades
Número CAS |
20100-23-6 |
|---|---|
Fórmula molecular |
C15H13FN2 |
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
HNKGDCNXFFBBPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


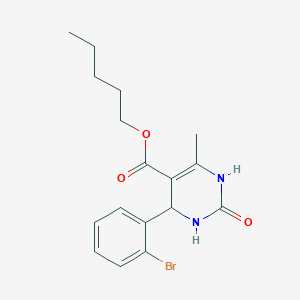

![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)

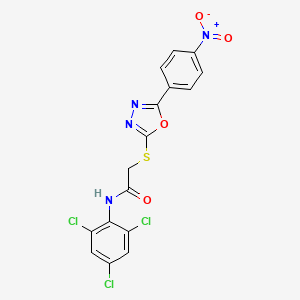
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)


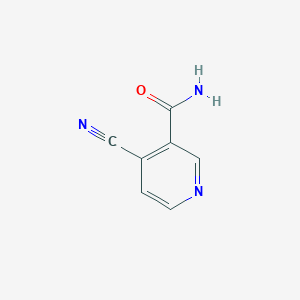
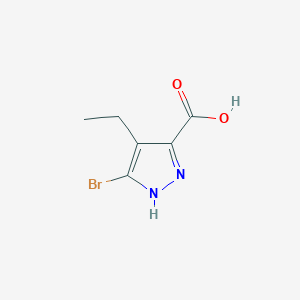
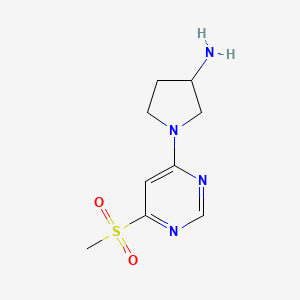
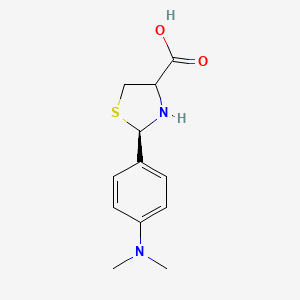
![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
